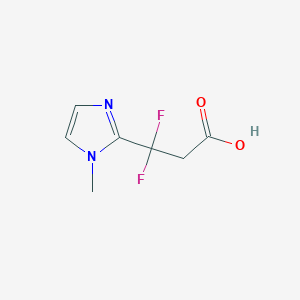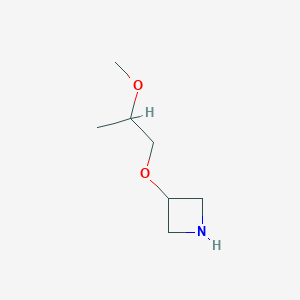
3-(2-Methoxypropoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypropoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For 3-(2-Methoxypropoxy)azetidine, a common synthetic route involves the reaction of 2-methoxypropylamine with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable methods such as continuous flow synthesis and catalytic processes. These methods ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace the methoxypropoxy group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in the presence of bases like K2CO3.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines with various functional groups .
Aplicaciones Científicas De Investigación
3-(2-Methoxypropoxy)azetidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxypropoxy)azetidine involves its interaction with molecular targets and pathways. For instance, in neuroprotective applications, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These actions help protect cells from damage and improve overall cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Methoxypropoxy)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile scaffold for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(2-methoxypropoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-6(9-2)5-10-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
Clave InChI |
OTZXKPRANXYWRH-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CNC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


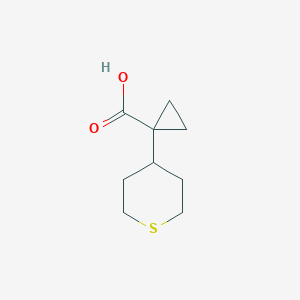
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
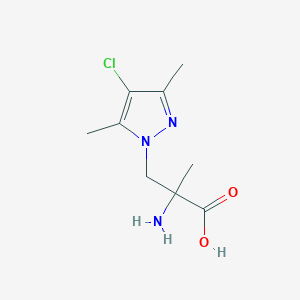
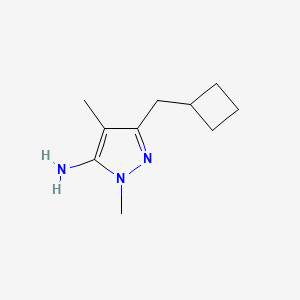
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
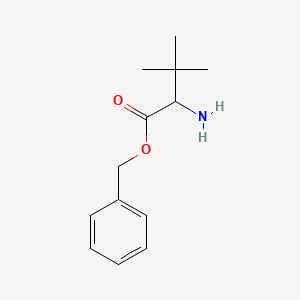
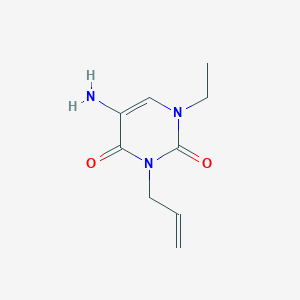
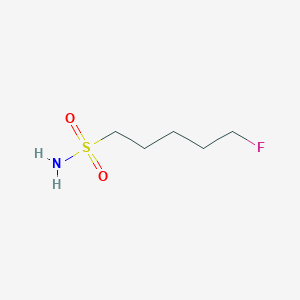
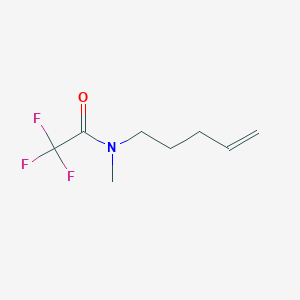
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
